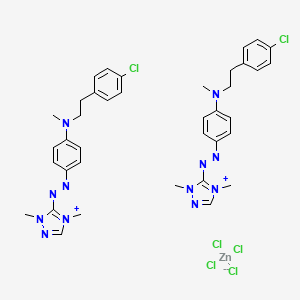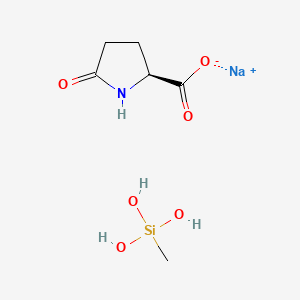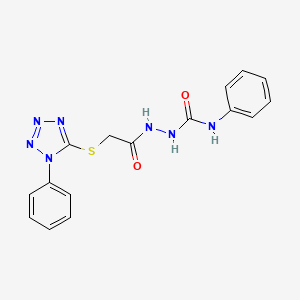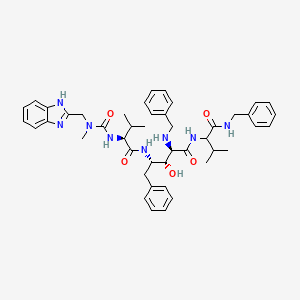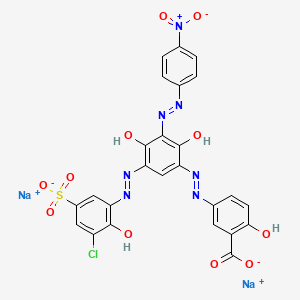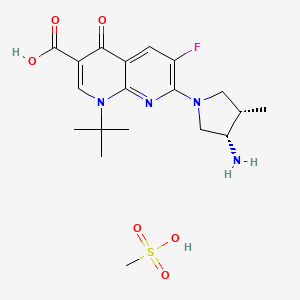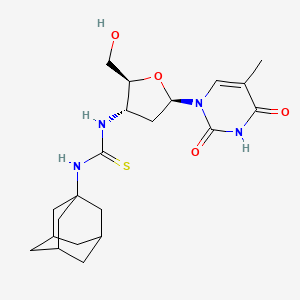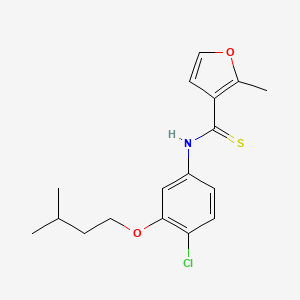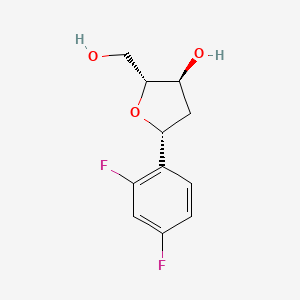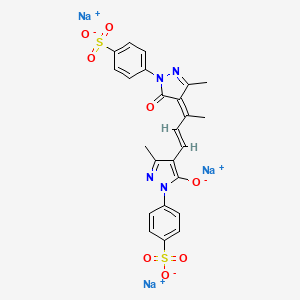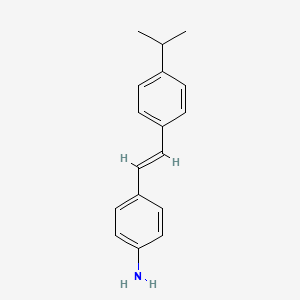
Propynyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a member of the alkynyl group and is known for its versatility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propynyl derivatives can be synthesized through various methods. One common approach involves the nucleophilic substitution of aryl-propargyl alcohols . Another method includes the reaction of propargyl alcohol with phosphorus trichloride at elevated temperatures to form 2-propynylphosphorodichloridite, which is then thermally rearranged to propadienylphosphonic dichloride . This intermediate can be catalytically hydrogenated and hydrolyzed to yield the desired this compound compound.
Industrial Production Methods
Industrial production of this compound compounds often involves large-scale synthesis using similar methods as described above. The choice of method depends on the desired derivative and its application. Catalysts and specific reaction conditions are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propynyl compounds undergo various types of chemical reactions, including:
Oxidation: this compound groups can be oxidized to form carbonyl compounds.
Reduction: Reduction of this compound groups can lead to the formation of alkenes or alkanes.
Substitution: this compound groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound compounds include transition metal catalysts, bases, and oxidizing agents. For example, the reaction of the 1-propynyl radical with 2-methylpropene involves the addition of the radical to the π-electron density of the unsaturated hydrocarbon .
Major Products Formed
The major products formed from reactions involving this compound compounds depend on the specific reaction conditions and reagents used. For instance, the reaction of the 1-propynyl radical with 2-methylpropene can lead to the formation of trimethylsubstituted 1,3-enyne .
Applications De Recherche Scientifique
Propynyl compounds have a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of propynyl compounds varies depending on their specific application. For example, in the case of iodothis compound butylcarbamate, the compound exerts its effects through the reversible inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine and stimulation of cholinergic synapses . The metabolic pathway involves glucuronidation as the main secondary metabolic pathway .
Comparaison Avec Des Composés Similaires
Propynyl compounds can be compared with other alkynyl compounds, such as:
The uniqueness of this compound compounds lies in their versatility and ability to participate in a wide range of chemical reactions, making them valuable in various fields of research and industry.
Propriétés
Numéro CAS |
952017-05-9 |
|---|---|
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-(3,5-dimethoxy-4-prop-2-ynoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H17NO3/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h1,8-9H,5-7,14H2,2-3H3 |
Clé InChI |
KNIWBMMJSJHUJB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OCC#C)OC)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


